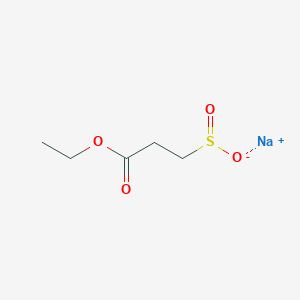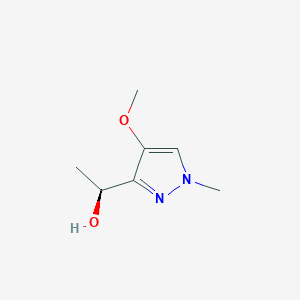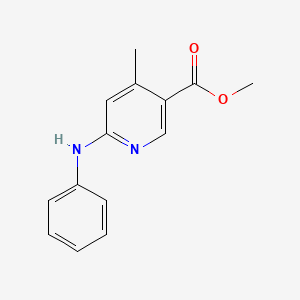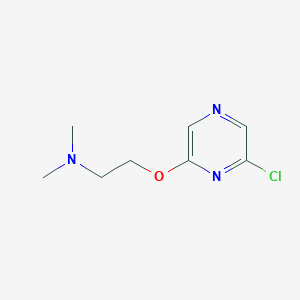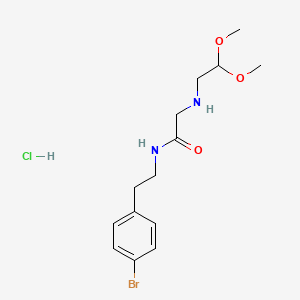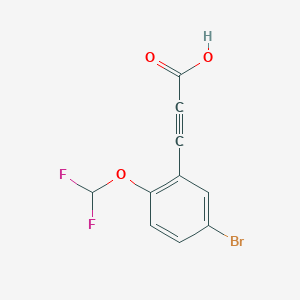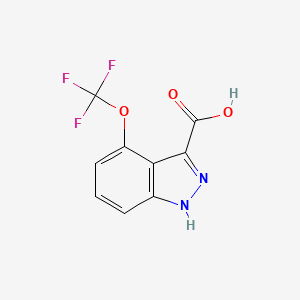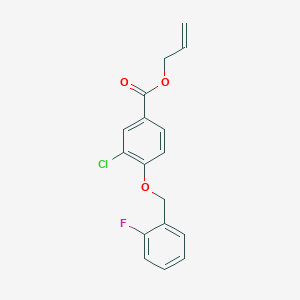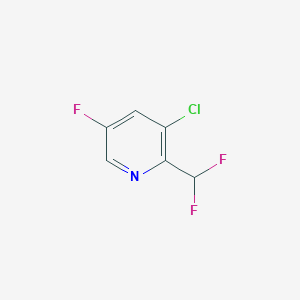
1-(3-Methoxyphenyl)-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-3,3-dimethylbutan-2-one is an organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to a dimethylbutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3,3-dimethylbutan-2-one typically involves the reaction of 3-methoxybenzaldehyde with a suitable ketone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 3-methoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-3,3-dimethylbutan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: Similar structure but with a hydroxy group instead of a methoxy group.
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Contains a naphthyl group instead of a dimethylbutanone backbone.
3-Methoxyphencyclidine: An NMDA receptor antagonist with a different mechanism of action.
Uniqueness: 1-(3-Methoxyphenyl)-3,3-dimethylbutan-2-one is unique due to its specific structural features and the resulting chemical and biological properties. Its combination of a methoxyphenyl group with a dimethylbutanone backbone distinguishes it from other similar compounds and contributes to its diverse applications in various fields.
Properties
CAS No. |
61394-81-8 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)12(14)9-10-6-5-7-11(8-10)15-4/h5-8H,9H2,1-4H3 |
InChI Key |
HKLNDINFSNKIFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13024123.png)
